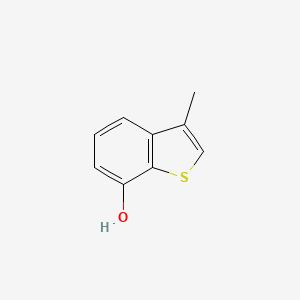
3-Methyl-1-benzothiophen-7-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-benzothiophen-7-OL is a heterocyclic compound that features a thiophene ring fused to a benzene ring, with a hydroxyl group at the 7th position and a methyl group at the 3rd position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-benzothiophen-7-OL can be achieved through various methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the aryne reaction with alkynyl sulfides, which allows for the formation of benzo[b]thiophenes in a one-step intermolecular manner .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-benzothiophen-7-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, can occur at specific positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Bromination can be achieved using bromine (Br2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Monobromo, dibromo, and nitro derivatives.
Scientific Research Applications
3-Methyl-1-benzothiophen-7-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-benzothiophen-7-OL involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position and the methyl group at the 3rd position contribute to its reactivity and binding affinity with biological targets. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: Lacks the hydroxyl and methyl groups, resulting in different reactivity and applications.
3-Methylbenzo[b]thiophene: Similar structure but lacks the hydroxyl group, affecting its chemical properties and biological activities.
7-Hydroxybenzo[b]thiophene:
Uniqueness
3-Methyl-1-benzothiophen-7-OL is unique due to the presence of both the hydroxyl and methyl groups, which enhance its reactivity and potential for diverse applications in medicinal chemistry, material science, and industrial chemistry .
Properties
CAS No. |
3808-40-0 |
|---|---|
Molecular Formula |
C9H8OS |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
3-methyl-1-benzothiophen-7-ol |
InChI |
InChI=1S/C9H8OS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,10H,1H3 |
InChI Key |
CCOSNPSCMBHESX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=CC=C2O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














